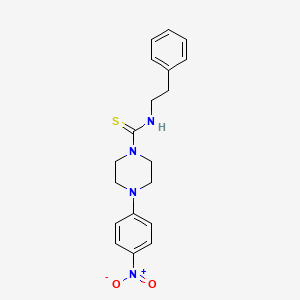
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex heterocyclic compound that incorporates quinoline, pyridine, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine and Thiophene Moieties: These can be introduced via nucleophilic substitution reactions, where the quinoline core reacts with pyridine and thiophene derivatives under basic conditions.
Final Coupling: The final step involves coupling the substituted quinoline with the pyridine and thiophene moieties using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Aplicaciones Científicas De Investigación
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and multiple functional groups.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-8-hydroxyquinoline: Similar in structure but lacks the pyridine and thiophene moieties.
7-(Pyridin-2-ylamino)methylquinoline: Contains the pyridine moiety but lacks the thiophene group.
3-Methylthiophene-2-carbaldehyde: Contains the thiophene moiety but lacks the quinoline and pyridine groups.
Uniqueness
2-Methyl-7-((3-methylthiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol is unique due to its combination of quinoline, pyridine, and thiophene moieties, which confer distinct electronic and steric properties. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities.
Propiedades
Fórmula molecular |
C21H19N3OS |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-methyl-7-[(3-methylthiophen-2-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H19N3OS/c1-13-10-12-26-21(13)19(24-17-5-3-4-11-22-17)16-9-8-15-7-6-14(2)23-18(15)20(16)25/h3-12,19,25H,1-2H3,(H,22,24) |
Clave InChI |
WNWPRKWIJGVALY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-4-[(propan-2-ylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B14929719.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B14929727.png)
![1-(difluoromethyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929732.png)
![3-(4-fluorophenyl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14929735.png)
![6-amino-4-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14929743.png)
![[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14929748.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B14929750.png)
![N'-[(1E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929752.png)
![2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole](/img/structure/B14929758.png)
![1-ethyl-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929788.png)
![1-ethyl-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929793.png)

![(2E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929806.png)
![13-(difluoromethyl)-4-(2,5-dimethylpyrazol-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929808.png)
